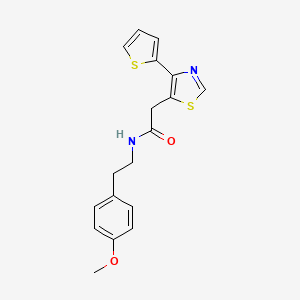

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide

Description

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a synthetic acetamide derivative featuring a thiazole-thiophene hybrid core. Its structure includes:

- A thiazole ring substituted at the 4-position with a thiophen-2-yl group (a sulfur-containing heterocycle).

- An acetamide moiety at the thiazole’s 5-position, linked to a 4-methoxyphenethyl group (a phenyl ring with a methoxy substituent and a two-carbon ethyl chain).

This compound’s design combines pharmacophores known for bioactivity: thiazoles and thiophenes are associated with antimicrobial, anticancer, and enzyme-inhibitory properties, while methoxyphenyl groups enhance lipophilicity and membrane penetration .

Properties

Molecular Formula |

C18H18N2O2S2 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C18H18N2O2S2/c1-22-14-6-4-13(5-7-14)8-9-19-17(21)11-16-18(20-12-24-16)15-3-2-10-23-15/h2-7,10,12H,8-9,11H2,1H3,(H,19,21) |

InChI Key |

NUOGLGWSKKWLIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CC2=C(N=CS2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a Suzuki coupling reaction between a thiophenyl boronic acid and a halogenated thiazole.

Attachment of the Methoxyphenethyl Group: The final step involves the acylation of the thiazole derivative with 4-methoxyphenethylamine under appropriate conditions, such as using an acid chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide has been explored for various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and thiophene moieties. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several synthesized acetamide derivatives (Table 1).

Key Differences :

- Substituent Diversity : Unlike the methoxyphenethyl group in the target compound, analogues like 47–50 () use sulfonylpiperazine or thiazolyl groups for antimicrobial activity .

- Core Heterocycles : 12h–12k () replace the thiazole-thiophene core with imidazothiazole-triazole systems, enhancing IDO1 enzyme inhibition .

Physicochemical Comparison (Table 2) :

Notable Trends:

- Yield Variability : Complex heterocyclic systems (e.g., 12h at 26% yield) often have lower yields due to multi-step syntheses .

- Spectral Consistency : Acetamide C=O stretches (IR ~1660–1680 cm⁻¹) and aromatic proton shifts (1H-NMR δ 6.8–8.2) are conserved across analogues .

Key Insights :

Biological Activity

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: CHNOS. Its structure features a methoxyphenethyl group, a thiazole ring, and a thiophene moiety, which contribute to its diverse chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 350.47 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 20995909 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.

- Introduction of the Thiophene Group : The thiophene moiety may be incorporated via palladium-catalyzed cross-coupling reactions.

- Attachment of the Methoxyphenethyl Group : This is accomplished through nucleophilic substitution reactions.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This interaction may lead to various therapeutic effects, including anti-inflammatory and anticancer properties.

Biological Activity and Research Findings

Recent studies have focused on the biological activity of this compound, particularly its effects on cellular pathways and its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that it possesses inhibitory effects against various bacterial strains, indicating potential applications in treating infections.

Case Study: Pain Management

A case study evaluated the efficacy of this compound in pain management. The results indicated that it could reduce nociception in animal models, suggesting its potential as a therapeutic agent for inflammatory pain conditions.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(4-Methoxyphenethyl)-3-(2-methyl-4-thiophen-2-yl)propanamide | Moderate anticancer activity |

| N-(4-Methoxyphenethyl)-3-(2-methylthiazol-5-yl)propanamide | Lower antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.